molecular formula C27H33N3O2S B2647050 3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532974-77-9

3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2647050
CAS RN: 532974-77-9
M. Wt: 463.64
InChI Key: NFEFWEFWEFBMCL-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.64. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical C–H Thiolation : Research has shown that compounds like benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals, can be synthesized through a metal- and reagent-free method. This method involves the TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides, suggesting potential applications in creating similar complex compounds (Qian et al., 2017).

  • Crystallographic Analysis : A study on a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, revealed its crystal structure, which was stabilized by various hydrogen bonds and π···π interactions. This kind of analysis is crucial for understanding the structural characteristics of similar complex molecules (Sharma et al., 2016).

  • Synthesis of Benzodifuranyl and Thiazolopyrimidines : Novel compounds derived from visnaginone and khellinone, which bear structural similarities to the compound , have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds were shown to have significant COX-2 inhibitory activity, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).

  • Heterocyclic Annelated Compounds : The Vilsmeier-Haack reaction has been used to form heterocyclic annelated compounds, like 6,7,8,9-tetrahydrobenzocyclohepten-5-ones. These reactions and the resulting compounds demonstrate the diverse potential of similar benzamide derivatives in chemical synthesis (Peesapati & Anuradha, 2000).

  • Inhibitory Compounds from Natural Sources : Benzamide derivatives isolated from natural sources like Limonia acidissima have shown potential as NO production inhibitory compounds. This points towards the pharmacological importance of such compounds in controlling inflammatory processes (Kim et al., 2009).

properties

IUPAC Name

3,4-dimethyl-N-[2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-19-10-13-29(14-11-19)26(31)18-33-25-17-30(24-7-5-4-6-23(24)25)15-12-28-27(32)22-9-8-20(2)21(3)16-22/h4-9,16-17,19H,10-15,18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEFWEFWEFBMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

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